molecular formula C10H8Cl2N2Pd B13731543 palladium(2+);2-pyridin-2-ylpyridine;dichloride

palladium(2+);2-pyridin-2-ylpyridine;dichloride

Cat. No.: B13731543
M. Wt: 333.5 g/mol
InChI Key: MUNARLQNCCGPQU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palladium(2+);2-pyridin-2-ylpyridine;dichloride typically involves the reaction of palladium(II) chloride with 2,2’-bipyridine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Palladium(2+);2-pyridin-2-ylpyridine;dichloride is involved in various types of chemical reactions, including:

Common Reagents and Conditions

The compound is frequently used in conjunction with reagents such as aryl halides, organometallic reagents (e.g., Grignard reagents), and bases (e.g., potassium carbonate). Typical reaction conditions include temperatures ranging from room temperature to 100°C and the use of solvents like toluene, ethanol, or dimethylformamide .

Major Products

The major products formed from reactions involving this compound include various substituted aromatic compounds, alkenes, and alcohols, depending on the specific reaction and reagents used .

Scientific Research Applications

Palladium(2+);2-pyridin-2-ylpyridine;dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which palladium(2+);2-pyridin-2-ylpyridine;dichloride exerts its effects involves the coordination of the palladium center with the nitrogen atoms of the 2,2’-bipyridine ligand. This coordination facilitates the activation of substrates, enabling various catalytic processes. The palladium center undergoes oxidative addition, transmetallation, and reductive elimination steps, which are crucial for the catalytic cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high stability and efficiency in catalysis. The presence of the 2,2’-bipyridine ligand enhances its solubility and reactivity, making it a preferred choice for many organic transformations .

Properties

IUPAC Name

palladium(2+);2-pyridin-2-ylpyridine;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNARLQNCCGPQU-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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